Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-3-11-7(10)8(2)12-4-6(9)5-13-8/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVLWHGFQZESFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(OCC(=O)CO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447943-86-3 | |
| Record name | ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate typically involves the reaction of ethyl acetoacetate with formaldehyde under acidic conditions. The reaction proceeds through a series of steps including aldol condensation and cyclization to form the dioxane ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate serves as a versatile reagent in organic synthesis. It is often utilized for the formation of complex molecules through reactions such as condensation and cyclization. The dioxane ring structure allows it to act as a protecting group for carbonyl functionalities, facilitating the selective transformation of other functional groups in multi-step syntheses .
Ketal Formation
The compound can be used to form ketals, which are important intermediates in organic synthesis. Ketals derived from dioxanes are commonly employed to protect carbonyl groups during various chemical reactions, enhancing the yield and selectivity of desired products .
Medicinal Chemistry
Pharmaceutical Applications
Research indicates that derivatives of this compound exhibit potential biological activities. For instance, compounds with similar dioxane structures have been studied for their antimicrobial properties and can serve as lead compounds in drug discovery . The ability to modify the dioxane framework allows for the exploration of new therapeutic agents targeting various diseases.
Prodrug Development
The compound's structural characteristics make it suitable for developing prodrugs that can be converted into active pharmaceutical ingredients within the body. This property enhances bioavailability and reduces side effects associated with traditional drug formulations .
Material Science
Polymer Chemistry
this compound can be incorporated into polymer matrices to enhance material properties. Its reactivity with isocyanates allows for the synthesis of polyurethanes with improved mechanical strength and chemical resistance . These materials find applications in coatings, adhesives, and sealants.
Sustainable Materials
The compound's derivatives are being investigated for use in creating sustainable materials that are less toxic and more environmentally friendly compared to conventional options. The incorporation of bio-based feedstocks into polymer formulations is an area of active research .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in its use as a building block in organic synthesis .
Comparison with Similar Compounds
Functional Group and Reactivity
a. Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate (CAS 20068-43-3)
- Structural Differences: Replaces the dioxane ring with a benzoxazole moiety (aromatic oxazole fused to benzene). The 2-oxo group in benzoxazole enhances aromaticity, increasing stability compared to the non-aromatic dioxane ring in the target compound .
- Reactivity : The benzoxazole’s electron-withdrawing nature may reduce nucleophilic acyl substitution rates at the ester group compared to the target compound’s less electron-deficient dioxane system.
b. 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic Acid
- Structural Differences : Features a carboxylic acid group instead of an ethyl ester, and a methyl substituent at the 5-position. The carboxylic acid enhances hydrophilicity, contrasting with the lipophilic ethyl ester in the target compound .
- Applications : Likely used in polymer chemistry or as a chelating agent due to its acidic proton, whereas the target compound’s ester group may favor solubility in organic solvents.
Ring Conformation and Stability
The puckering of six-membered dioxane rings (target compound) can be analyzed using Cremer-Pople coordinates, which quantify deviations from planarity . In contrast, five-membered analogs (e.g., cyclopentane derivatives) exhibit pseudorotation, a phenomenon absent in six-membered rings.
Hydrogen Bonding and Crystallization
Hydrogen bonding patterns in the target compound are influenced by the 5-oxo group and ester oxygen atoms. Graph set analysis (as defined by Etter’s formalism) would classify these interactions as D (donor) and A (acceptor) motifs, similar to those observed in ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate, where carbonyl groups participate in intermolecular H-bonds . However, the methyl group at the 2-position may disrupt packing efficiency compared to smaller substituents, as seen in 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Key Functional Groups | Ring System | Solubility Trends | Notable Applications |
|---|---|---|---|---|---|
| Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate | C₈H₁₂O₅ | Ester, ketone, dioxane | Six-membered | Lipophilic | Synthetic intermediate |
| Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate | C₁₀H₉NO₄ | Ester, benzoxazole | Fused aromatic | Moderate polarity | Pharmaceutical research |
| 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid | C₆H₈O₅ | Carboxylic acid, dioxane | Six-membered | Hydrophilic | Polymer chemistry |
| Ethyl 1,3-dioxo-isobenzofuran-5-carboxylate | C₁₃H₁₀O₆ | Ester, dioxole, methacrylate | Fused dioxole | Organic-soluble | Material science |
Research Implications and Limitations
Key gaps include:
- Experimental Data : Melting points, NMR spectra, and crystallographic details (e.g., SHELX-refined structures or ORTEP-3 visualizations ) are needed for conclusive comparisons.
- Reactivity Studies : Comparative kinetics of ester hydrolysis or ketone reduction would clarify functional group interactions.
Biological Activity
Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique dioxane structure, which contributes to its biological properties. The molecular formula is , and it features a dioxane ring with carboxylate functionality that may play a crucial role in its interaction with biological targets.
Biological Activities
1. Antimicrobial Activity
Research has indicated that derivatives of dioxane compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted dioxanes can inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .
Table 1: Antimicrobial Activity of Dioxane Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 2-methyl-5-oxo-1,3-dioxane | E. coli | 32 µg/mL |
| Ethyl 2-methyl-5-oxo-1,3-dioxane | S. aureus | 16 µg/mL |
| Ethyl 2-methyl-5-oxo-1,3-dioxane | Candida albicans | 64 µg/mL |
2. Anti-inflammatory Activity
Studies have demonstrated that ethyl 2-methyl-5-oxo-1,3-dioxane derivatives can modulate inflammatory responses. In vitro assays showed that these compounds could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases .
3. PPAR Agonistic Activity
Recent investigations into the structure-activity relationship (SAR) of dioxane derivatives revealed that some compounds can act as agonists for peroxisome proliferator-activated receptors (PPARs). Specifically, modifications to the phenyl ring enhance PPARα agonist activity, leading to beneficial effects on lipid metabolism in diabetic models .
Table 2: PPAR Agonistic Activity
| Compound Name | PPAR Subtype | EC50 (µM) |
|---|---|---|
| Ethyl 2-methyl-5-oxo-1,3-dioxane | PPARα | 0.5 |
| Ethyl 2-methyl-5-oxo-1,3-dioxane | PPARγ | 1.0 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on ethyl 2-methyl-5-oxo-1,3-dioxane derivatives demonstrated their effectiveness against multi-drug resistant strains of Staphylococcus aureus. The compound was found to disrupt bacterial cell membrane integrity, leading to cell lysis and death. This highlights its potential as a lead compound for developing new antibiotics .
Case Study 2: Anti-inflammatory Effects in Diabetes
In a diabetic mouse model, ethyl 2-methyl-5-oxo-1,3-dioxane was administered to assess its anti-inflammatory effects. Results showed a significant reduction in serum levels of TNF-alpha and IL-6 after treatment, indicating its potential as an anti-inflammatory agent in metabolic disorders .
Q & A
Q. What are the established synthetic routes for Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, dioxane derivatives can be prepared by reacting β-ketoesters with aldehydes or ketones in the presence of acid catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O). Reaction optimization involves controlling stoichiometry, temperature (e.g., room temperature vs. reflux), and solvent polarity. Post-synthesis purification often employs column chromatography or recrystallization from ethyl acetate/hexane mixtures .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions and ring conformation. For instance, methyl groups on the dioxane ring exhibit distinct singlet resonances near δ 1.0–1.5 ppm, while ester carbonyl carbons appear at ~170 ppm in ¹³C NMR .
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and ring puckering. The Cremer-Pople puckering parameters (amplitude q and phase angle φ) quantify deviations from planarity in the 1,3-dioxane ring .
Q. What are the key functional groups and their reactivity in this compound?
Methodological Answer: The 1,3-dioxane ring’s carbonyl group (C5=O) is electrophilic, enabling nucleophilic additions. The ethyl ester moiety (COOEt) can undergo hydrolysis under acidic/basic conditions to yield carboxylic acid derivatives. Methoxy or methyl substituents influence steric hindrance and electronic effects in subsequent reactions .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate conformational dynamics and electronic properties?
Methodological Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s low-energy conformers. Vibrational frequency analysis via FTIR and Raman spectroscopy validates computational results. For example, the carbonyl stretching frequency (~1750 cm⁻¹) correlates with electron-withdrawing effects of substituents .
Q. How are contradictions in pharmacological activity data resolved for this compound?
Methodological Answer: Discrepancies in biological assays (e.g., P-glycoprotein inhibition) require dose-response curve validation and structural analogs. For instance, modifying the ester group to a pyridine moiety (as in ) enhances binding affinity. Molecular docking (AutoDock Vina) and MD simulations assess interactions with target proteins .
Q. What hydrogen-bonding patterns stabilize the crystal packing, and how are they analyzed?
Methodological Answer: Graph set analysis (Etter’s formalism) classifies hydrogen bonds (e.g., D–H···A motifs). In SCXRD data, intermolecular O–H···O bonds between the dioxane carbonyl and hydroxyl groups of adjacent molecules create infinite chains. SHELXPRO and Mercury software visualize these networks .
Q. How do protecting groups (e.g., esters) influence regioselectivity in derivative synthesis?
Methodological Answer: The ethyl ester acts as a transient protecting group, enabling selective functionalization at the C2 methyl position. For example, saponification of the ester under basic conditions (NaOH/EtOH) yields a carboxylic acid, which can be re-esterified with alternative alcohols to diversify derivatives .
Q. What experimental and computational approaches analyze ring puckering in the 1,3-dioxane scaffold?
Methodological Answer: SCXRD-derived Cremer-Pople parameters (q₂, φ₂) quantify puckering. For chair-like conformations, q₂ ≈ 0.5–0.6 Å, and φ₂ ≈ 0° or 60°. Torsion angle variance (TAV) calculations compare experimental data to DFT-optimized geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
